Ethanone, 2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenyl-

Descripción

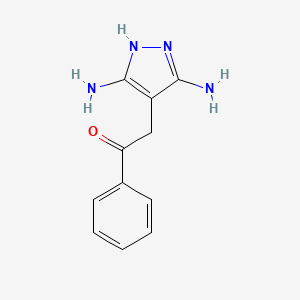

Ethanone, 2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenyl- is a heterocyclic ketone featuring a phenyl group attached to the ethanone backbone and a 3,5-diamino-substituted pyrazole ring at the adjacent carbon. Its molecular formula is C₁₁H₁₂N₄O, with a molecular weight of 216.24 g/mol. The pyrazole ring’s 3,5-diamino substituents confer enhanced polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar groups like methyl or hydroxy substituents.

Potential applications of the compound are inferred from structurally similar molecules. For instance, pyrazole-based ketones are frequently employed as intermediates in pharmaceutical synthesis, particularly in kinase inhibitors or antimicrobial agents, due to their ability to engage in π-π stacking and hydrogen bonding with biological targets .

Propiedades

IUPAC Name |

2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-10-8(11(13)15-14-10)6-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H5,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPULNORQAIXFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=C(NN=C2N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398755 | |

| Record name | Ethanone, 2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105576-67-8 | |

| Record name | 2-(3,5-Diamino-1H-pyrazol-4-yl)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105576-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethanone, 2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenyl-, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino groups and a phenyl group attached to an ethanone moiety. Its molecular formula is C12H14N4O. The following sections will delve into the biological activities associated with this compound, supported by data tables and research findings.

Overview of Biological Activities

Pyrazole derivatives, including ethanone, 2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenyl-, are known for a wide range of biological activities. These include:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anti-inflammatory Properties : Inhibition of inflammatory mediators.

- Analgesic Effects : Pain relief capabilities.

- Anticancer Potential : Activity against cancer cell lines.

Table 1: Summary of Biological Activities

The biological activity of ethanone, 2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenyl-, can be attributed to its interaction with specific molecular targets. The amino groups present in the compound can participate in nucleophilic substitution reactions, enhancing its reactivity with biological targets such as enzymes and receptors.

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that ethanone derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to ethanone were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) as low as 0.49 μg/mL against certain strains .

- Anti-inflammatory Activity : In studies assessing anti-inflammatory properties, derivatives of pyrazole demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone . This suggests a strong potential for developing anti-inflammatory agents based on this compound.

- Analgesic Effects : In vivo models have shown that pyrazole derivatives can significantly reduce pain responses in carrageenan-induced edema models, indicating their potential as analgesics .

- Anticancer Potential : Research has indicated that ethanone derivatives can inhibit the proliferation of cancer cell lines. For example, studies have shown promising results against various tumor types when tested in vitro .

Table 2: Case Study Results

Comparación Con Compuestos Similares

Key Findings :

- Polarity and Solubility: The 3,5-diamino groups in the target compound increase its solubility in polar solvents (e.g., water, DMSO) compared to methyl-substituted analogs like the compound in , which exhibits greater lipophilicity .

- Biological Interactions: The phenyl group enables aromatic interactions, while the amino groups facilitate binding to enzymatic active sites, as seen in kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for Ethanone, 2-(3,5-diamino-1H-pyrazol-4-yl)-1-phenyl-?

The compound can be synthesized via condensation reactions. A common approach involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by recrystallization from ethanol to isolate the product . For pyrazole ring functionalization, acetylation using acetyl chloride in the presence of SiO₂-H₂SO₄ as a catalyst at 100°C for 3 hours has been effective, yielding derivatives with high purity (79% yield) . Key considerations include stoichiometric control of hydrazine and temperature modulation to avoid side products like over-acylated derivatives.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : IR spectroscopy identifies characteristic peaks for C=O (1646 cm⁻¹) and C=N (1597 cm⁻¹) stretching vibrations . ¹H NMR can resolve phenyl protons (δ 7.2–7.6 ppm) and pyrazole NH₂ signals (δ 5.0–5.5 ppm).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (SHELX-2015) is recommended for unambiguous structural confirmation. Data collection at high resolution (e.g., <1.0 Å) and refinement of anisotropic displacement parameters improve accuracy .

Q. What purification strategies are effective for isolating high-purity samples?

Recrystallization from ethanol or ethanol-DMF mixtures (1:1) removes unreacted precursors and by-products . Column chromatography using silica gel and ethyl acetate/hexane (3:7) is suitable for separating regioisomers. Monitoring by TLC (Rf ~0.4 in ethyl acetate) ensures homogeneity .

Advanced Research Questions

Q. How do electronic properties of substituents on the pyrazole ring influence reactivity?

The 3,5-diamino groups enhance nucleophilicity, facilitating electrophilic substitutions (e.g., nitration, azo coupling). Comparative studies show that electron-donating groups (e.g., -NH₂) increase pyrazole ring stability, while electron-withdrawing groups (e.g., -NO₂) promote reactivity in cross-coupling reactions . Substituent effects can be quantified via Hammett σ constants or DFT-based charge distribution analysis .

Q. What computational methods are suitable for modeling this compound’s electronic structure?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models align with experimental UV-vis spectra (λmax ~350–400 nm for π→π* transitions) . For non-covalent interactions (e.g., hydrogen bonding in crystal packing), molecular dynamics simulations with OPLS-AA force fields are recommended .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-induced shifts. Strategies include:

- Cross-validating NMR data in deuterated DMSO (which stabilizes NH protons) .

- Refining X-ray data with SHELXL’s TWIN/BASF commands to account for crystal twinning .

- Using variable-temperature NMR to detect tautomeric equilibria .

Q. What strategies optimize reaction conditions to minimize side products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst tuning : Acidic catalysts (e.g., SiO₂-H₂SO₄) enhance acylation efficiency over base-catalyzed pathways .

- Time-temperature profiling : Short reflux durations (2–4 hours) reduce decomposition of heat-sensitive diamino groups .

Q. How can functionalization of the pyrazole ring enhance biological activity?

Introducing azo (-N=N-) linkages or boronate esters (e.g., via Suzuki coupling) increases binding affinity to biological targets. For example, azo derivatives exhibit solvatochromism and potential as photosensitizers . Substituent positioning (e.g., 4-nitro vs. 3,5-diamino) modulates steric and electronic interactions with enzymes like GSK-3β .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.